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Compound of Interest

Compound Name: 1-Fluoro-2-iodobenzene

Cat. No.: B1346556

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-fluoro-
2-iodobenzene. The information is compiled from various spectral databases and is intended

to assist in the identification, characterization, and application of this compound in research
and development.

Data Presentation

The following tables summarize the key spectroscopic data for 1-fluoro-2-iodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 1-Fluoro-2-iodobenzene
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment

ppm pRETY (J) Hz g
J(H,H) =7.8, 1.6 Hz,

7.713 ddd H-6
J(H,F)=6.3Hz
JHH)=82,74,16

7.275 ddd H-4
Hz
J(H,H) =7.4 Hz,

7.029 td H-5
J(H,F) =5.0 Hz
J(H,H) = 8.2 Hz,

6.865 td H-3
J(H,F)=7.9 Hz

Solvent: CDCls, Frequency: 399.65 MHz[1]

Table 2: 13C NMR Spectroscopic Data for 1-Fluoro-2-iodobenzene

Chemical Shift (8) ppm

Assighment

163.7 (d, XJ(C,F) = 253 Hz) c-1
140.2 (d, 3J(C,F) = 3 Hz) C-6
130.3 (d, *J(C,F) = 4 Hz) c-4
125.1 (d, 2J(C,F) = 8 Hz) C-5
116.1 (d, 2J(C,F) = 22 Hz) C-3
95.3 (d, 2J(C,F) = 23 Hz) C-2

Note: Specific assignments are based on typical chemical shifts and coupling constants for

fluorinated and iodinated benzene derivatives. More detailed 2D NMR experiments would be

required for unambiguous assignment.

Table 3: 1°F NMR Spectroscopy - Expected Chemical Shift
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Functional Group Expected Chemical Shift Range (ppm)

Aromatic Fluorine (Ar-F) -100 to -170

Reference: CFCls. The exact chemical shift for 1-fluoro-2-iodobenzene is not readily available
in the searched literature, but it is expected to fall within the typical range for fluoroaromatic

compounds.[2]

Vibrational Spectroscopy

Table 4: Infrared (IR) Spectroscopy - Expected Absorption Peaks

Wavenumber (cm~?) Vibration Type Functional Group
3100-3000 C-H stretch Aromatic
1600-1450 C=C stretch Aromatic ring
1300-1000 C-F stretch Aryl-F

850-550 C-I stretch Aryl-1

900-675 C-H bend (out-of-plane) Aromatic

Note: Specific peak assignments from an experimental spectrum of 1-fluoro-2-iodobenzene
are not detailed in the available literature. The table presents expected absorption regions
based on characteristic functional group frequencies.[3][4][5] An IR spectrum is available for
viewing at ChemicalBook.[1]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for 1-Fluoro-2-iodobenzene

m/z Relative Intensity Assignment

222 100% [M]* (Molecular lon)
95 High [M-1]+

75 Moderate Fragmentation product
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lonization Method: Electron lonization (EI)[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific experimental UV-Vis absorption data for 1-fluoro-2-iodobenzene was found in the
performed searches.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H,
13C’ 19F)

e Sample Preparation:

o For *H NMR, dissolve 5-25 mg of 1-fluoro-2-iodobenzene in approximately 0.6-0.7 mL of
a deuterated solvent (e.g., CDCIs).

o For 3C NMR, a higher concentration is recommended, typically 50-100 mg of the sample
in 0.6-0.7 mL of deuterated solvent.

o Ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonicator.

o Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm
NMR tube to remove any particulate matter.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing if required by the instrument.

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.
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o Shim the magnetic field to achieve optimal homogeneity and resolution. This can be an
automated or manual process.

o Tune and match the probe to the appropriate nucleus (*H, 13C, or °F).

o Data Acquisition:

o Set the appropriate spectral width, acquisition time, and relaxation delay for the nucleus
being observed.

o For 'H NMR, a single scan may be sufficient for a concentrated sample. For more dilute
samples or for 13C and °F NMR, multiple scans will be necessary to achieve an adequate
signal-to-noise ratio.

o Acquire the free induction decay (FID).

» Data Processing:

o

Apply a Fourier transform to the FID to obtain the NMR spectrum.

[¢]

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

[¢]

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

[e]

Integrate the peaks in the *H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid):

o Place a drop of neat 1-fluoro-2-iodobenzene onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

o Place a second salt plate on top of the first to create a thin liquid film between the plates.

o Alternatively, for an ATR-FTIR spectrometer, place a drop of the liquid directly onto the
ATR crystal.

e Instrument Setup:
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o Place the sample holder (with the salt plates or the ATR accessory) into the sample
compartment of the IR spectrometer.

o Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract
any atmospheric or instrument-related absorptions.

Data Acquisition:

o Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve
the signal-to-noise ratio.

Data Processing:

o The spectrum is typically displayed as percent transmittance or absorbance versus
wavenumber (cm™1).

o Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Sample Introduction:

o Introduce a small amount of 1-fluoro-2-iodobenzene into the mass spectrometer. For a
volatile liquid, this can be done via direct injection or through a gas chromatography (GC)
inlet.

lonization:

o The sample molecules are ionized in the gas phase. A common method for this type of
molecule is Electron lonization (EIl), where a high-energy electron beam is used to knock
an electron off the molecule, forming a molecular ion ([M]*).

Mass Analysis:

o The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection:
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o The separated ions are detected, and their abundance is recorded.

o Data Analysis:
o A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

o lIdentify the molecular ion peak and analyze the fragmentation pattern to gain structural
information.[6]

Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of
1-fluoro-2-iodobenzene.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 1-fluoro-2-iodobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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